molecular formula C15H16N2O3 B4880107 N-(2-methoxyethyl)-N'-1-naphthylethanediamide

N-(2-methoxyethyl)-N'-1-naphthylethanediamide

Cat. No. B4880107
M. Wt: 272.30 g/mol
InChI Key: DUNVDXYNQVXOKS-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-1-naphthylethanediamide, also known as MEN or NAE-8, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MEN is a synthetic analog of the endocannabinoid N-arachidonoyl ethanolamine (anandamide) and has been shown to interact with the endocannabinoid system in the body.

Mechanism of Action

N-(2-methoxyethyl)-N'-1-naphthylethanediamide acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. It has been shown to inhibit the breakdown of anandamide, leading to increased levels of this endocannabinoid in the body. Anandamide is known to have a variety of physiological effects, including pain relief and mood regulation. By increasing anandamide levels, N-(2-methoxyethyl)-N'-1-naphthylethanediamide may be able to produce similar effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the body. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been found to have analgesic effects, reducing pain sensation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyethyl)-N'-1-naphthylethanediamide in lab experiments is that it is a synthetic compound, allowing for greater control over its properties and purity. Additionally, its interaction with the endocannabinoid system makes it a useful tool for studying this important physiological system. However, one limitation of using N-(2-methoxyethyl)-N'-1-naphthylethanediamide is that its effects may not be directly comparable to those of endocannabinoids produced naturally in the body. Additionally, the potential for off-target effects of N-(2-methoxyethyl)-N'-1-naphthylethanediamide should be carefully considered in experimental design.

Future Directions

There are several potential future directions for research involving N-(2-methoxyethyl)-N'-1-naphthylethanediamide. One area of interest is in the development of N-(2-methoxyethyl)-N'-1-naphthylethanediamide-based therapies for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyethyl)-N'-1-naphthylethanediamide and its effects on the endocannabinoid system. Finally, the potential for off-target effects of N-(2-methoxyethyl)-N'-1-naphthylethanediamide should be further explored to ensure its safety and efficacy in scientific research.

Scientific Research Applications

N-(2-methoxyethyl)-N'-1-naphthylethanediamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with the endocannabinoid system, which plays a key role in regulating a variety of physiological processes, including pain sensation, appetite, and mood. N-(2-methoxyethyl)-N'-1-naphthylethanediamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxyethyl)-N'-naphthalen-1-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-20-10-9-16-14(18)15(19)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNVDXYNQVXOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N'-naphthalen-1-yloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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